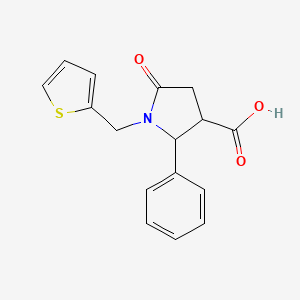

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITBULCGQQKAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Steps

- Itaconic acid derivatives or substituted pyrrolidinones are frequently used as starting materials to build the pyrrolidinone core.

- The thiophen-2-ylmethyl substituent is introduced via reaction with 5-chlorothiophene-2-carbonyl chloride or related thiophene carboxylic acid derivatives.

- Phenyl substitution is often introduced through aromatic amines or phenyl-containing precursors.

Formation of Pyrrolidinone Ring

- The pyrrolidinone ring is formed by cyclization reactions involving amino acids or amino alcohols with dicarboxylic acids or their derivatives.

- For example, hydrazide intermediates react with dicarboxylic acids (e.g., itaconic acid) under reflux in toluene to form pyrrolidinone rings.

- Esterification followed by hydrazinolysis is used to prepare acid hydrazides, which are key intermediates.

Introduction of Thiophen-2-ylmethyl Group

- The thiophene moiety is introduced using 5-chlorothiophene-2-carbonyl chloride or 5-chlorothiophene-2-carboxylic acid derivatives.

- Reaction with amino alcohols or amines leads to amide or amide-like linkages.

- Carbonyldiimidazole (CDI) is employed as a coupling reagent to activate carboxylic acids for amide bond formation.

Cyclization and Functional Group Transformations

- Mitsunobu reactions have been used in some syntheses but are noted for technical complexity and racemization issues.

- Alternative methods avoid unstable or toxic intermediates such as (S)-glycidol.

- Cyclocondensation reactions with thioamides or thiocarbonyl compounds yield substituted pyrrolidinone derivatives.

- Hydrazone formation and further cyclization lead to heterocyclic derivatives, which can be precursors or analogs.

Representative Detailed Preparation Procedure (Based on Patent WO2004060887A1)

| Step | Reagents and Conditions | Notes |

|---|---|---|

| 1. Preparation of 5-chlorothiophene-2-carbonyl chloride | Starting from 5-chlorothiophene-2-carboxylic acid, treated with thionyl chloride or similar chlorinating agents | Generates reactive acid chloride for amide bond formation |

| 2. Coupling with (2S)-3-amino-propane-1,2-diol hydrochloride | Reaction in toluene with N,N-carbonyldiimidazole at 80-115 °C | Forms amide intermediate with controlled stereochemistry |

| 3. Cyclization to oxazolidinone ring | Heating promotes ring closure | Avoids use of unstable glycidol intermediates |

| 4. Purification | Filtration, washing with water, drying under vacuum at 60 °C | Achieves high purity product |

- The process avoids toxic and unstable intermediates like (S)-glycidol and reduces waste by minimizing use of Mitsunobu reagents.

- Reaction pressures range from 0.5 to 5 bar, commonly at atmospheric pressure.

- Solvent removal is performed under vacuum (~95 mbar).

Alternative Synthetic Routes from Research Literature

| Method | Key Reagents | Conditions | Yield and Notes |

|---|---|---|---|

| Bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid followed by cyclocondensation with thiocarbonyl compounds | Br2 in acetic acid, 25-60 °C; reaction with thiocarbamide derivatives | Provides 2,5-disubstituted thiazole derivatives as analogs | Yields vary; useful for analog synthesis |

| Esterification of 5-oxopyrrolidine-3-carboxylic acids with methanol and sulfuric acid, followed by hydrazinolysis | Methanol, catalytic H2SO4, reflux; hydrazine hydrate in refluxing isopropanol | Generates acid hydrazides for further functionalization | Good yields (62-99%) reported |

| Parallel solution-phase synthesis starting from itaconic acid | Multi-step transformation including amidation with aliphatic amines using bis(pentafluorophenyl) carbonate | Room temperature hydrolysis and amidation | Yields 80-100% purity in final carboxamides |

Comparative Data Table of Preparation Approaches

| Preparation Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mitsunobu reaction with (S)-glycidol | Triphenylphosphine, DIAD, phthalide | Stereoselective ring formation | Racemization risk, toxic reagents, poor atom economy |

| CDI-mediated coupling with amino alcohols | N,N-carbonyldiimidazole, toluene, 80-115 °C | Stable intermediates, higher yield, less waste | Requires careful temperature control |

| Bromination and cyclocondensation | Br2 in acetic acid, thiocarbonyl compounds | Versatile for analog synthesis | Multiple steps, moderate yields |

| Esterification and hydrazinolysis | Methanol, H2SO4, hydrazine hydrate | Straightforward, good yields | Requires purification of intermediates |

Research Findings and Observations

- Avoidance of unstable or toxic intermediates such as (S)-glycidol improves safety and scalability.

- Carbonyldiimidazole is an effective reagent for amide bond formation in this context, providing good yields and manageable reaction conditions.

- The Mitsunobu reaction, although stereoselective, is less favored due to waste generation and racemization.

- Parallel synthesis methods facilitate the rapid generation of analog libraries for biological evaluation.

- Reaction conditions such as temperature, solvent choice, and pressure have been optimized to balance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenyl and thienylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

The biological activities of 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated extensively. Key findings include:

- Antagonistic Properties : This compound has been identified as a nonpeptide antagonist for certain receptors, indicating its potential use in modulating biological pathways linked to these receptors .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the structure of the compound can significantly influence its potency and efficacy. For instance, variations in the length of the linkage between the phenyl ring and the pyrrolidine moiety affect antagonist activity .

Therapeutic Applications

The potential therapeutic applications of this compound are promising:

- Neurological Disorders : Given its receptor antagonism properties, the compound may be explored for treating conditions such as anxiety or depression by modulating neurotransmitter pathways.

- Cancer Research : The ability to influence cellular signaling pathways positions this compound as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism by which 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may activate intracellular apoptotic mechanisms, leading to cytotoxic effects in certain cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of the target compound include derivatives with variations in substituents at positions 1 and 2 of the pyrrolidine ring. Below is a comparative analysis based on substituents, physicochemical properties, and reported activities:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Thiophen-2-ylmethyl Group (Position 1): The sulfur atom in the thiophene ring enhances lipophilicity and may improve membrane permeability. This group is associated with applications as a drug impurity reference standard (e.g., CAS 175136-92-2) .

Phenyl and Tolyl Groups (Position 1): 1-Phenyl derivative (CAS 39629-86-2): The phenyl group increases aromaticity and rigidity, which may stabilize interactions with hydrophobic protein pockets. This compound is noted for its role in small-molecule crystallography .

Chlorophenyl/Hydroxyphenyl Derivatives:

- 1-(5-Chloro-2-hydroxyphenyl) derivative: The chloro and hydroxy groups introduce polarity and hydrogen-bonding capacity, correlating with antioxidant activity in synthesized derivatives .

- 3-(4-Chlorophenyl) derivative: Substituents at position 2 or 3 influence stereochemistry and reactivity, as seen in its synthesis via catalytic hydrogenation .

Biological Activity

5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : 5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid

- CAS Number : 147648-56-4

- Molecular Formula : C10H11NO3S

- Molecular Weight : 225.27 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer activity, particularly against human lung adenocarcinoma (A549) cells. The structure-dependent nature of these compounds suggests that specific functional groups significantly influence their efficacy.

Case Study: Anticancer Evaluation

In one study, various 5-oxopyrrolidine derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that compounds with free amino groups exhibited greater potency compared to those with acetylamino groups. Notably, a derivative containing a thiophenyl moiety demonstrated a reduction in A549 cell viability to 66% at a concentration of 100 µM, outperforming standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Structure Features |

|---|---|---|

| Compound A | 10.5 | Free amino group |

| Compound B | 15.0 | Acetylamino group |

| Compound C | 8.0 | Thiophenyl substitution |

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-2-phenyl derivatives has also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.

Case Study: Antimicrobial Screening

In vitro tests revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains. For instance, compounds bearing the thiophenyl group showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as lead compounds in antibiotic development .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Active Compounds |

|---|---|---|

| MRSA | 4 µg/mL | Compound B |

| E. coli | 8 µg/mL | Compound C |

| K. pneumoniae | 16 µg/mL | Compound A |

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation and bacterial resistance mechanisms. For example, some derivatives have been identified as inhibitors of the BACE-1 enzyme, which plays a role in neurodegenerative diseases .

Q & A

Q. What are the key steps for synthesizing 5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves hydrogenation and cyclization steps. For example, catalytic hydrogenation using 10% Pd/C under 4 bar H₂ in a mixed solvent system (e.g., ethyl acetate/methanol) has been effective for similar pyrrolidine derivatives, yielding ~65% after purification . Key parameters include:

- Catalyst loading (e.g., 10% w/w Pd/C).

- Solvent polarity (mixed solvents improve intermediate solubility).

- Reaction time (3–5 hours for complete conversion).

Post-reaction workup involves acid-base extraction (e.g., trifluoroacetic acid for deprotection, followed by Cs₂CO₃ neutralization) to isolate the carboxylic acid moiety .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

- Methodological Answer :

- ¹H-NMR : Look for characteristic peaks:

- Thiophene protons (δ 6.8–7.5 ppm, multiplet).

- Pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet).

- Carboxylic acid proton (δ 10–12 ppm, broad if protonated) .

- IR : Confirm C=O (1680–1720 cm⁻¹), NH (3300 cm⁻¹), and carboxylic acid O-H (2500–3000 cm⁻¹) stretches .

- MS : Molecular ion [M+H]⁺ should match the calculated molecular weight (C₁₆H₁₅NO₃S: 301.08 g/mol).

Q. What chromatographic methods are suitable for assessing purity?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) effectively resolves polar impurities. For chiral purity, use a Chiralpak® column with hexane/isopropanol (80:20) .

Advanced Research Questions

Q. How can stereochemical conflicts in the pyrrolidine ring be resolved using advanced techniques?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration via crystal structure analysis (e.g., (2S,3R) configurations in similar compounds) .

- Chiral derivatization : Use Marfey’s reagent to derivatize amines, followed by HPLC to distinguish enantiomers .

Q. What computational strategies predict the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., cyclooxygenase-2).

- QSAR : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity using Hammett constants .

Q. How do pH and temperature affect the stability of the carboxylic acid moiety?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC. Carboxylic acids are stable at pH 4–7 but decarboxylate under strongly acidic/basic conditions .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >190°C for similar compounds) .

Q. How can conflicting NMR data (e.g., unexpected splitting) be troubleshooted?

- Methodological Answer :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- COSY/NOESY : Identify through-space couplings to confirm substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.